molecular formula C19H15N3O2 B12500281 N-(furan-2-ylmethyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide

N-(furan-2-ylmethyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide

Katalognummer: B12500281
Molekulargewicht: 317.3 g/mol
InChI-Schlüssel: XKNIAOXAEFPWOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(furan-2-ylmethyl)-5-(naphthalen-1-yl)-2H-pyrazole-3-carboxamide is an organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a furan ring, a naphthalene moiety, and a pyrazole core, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-5-(naphthalen-1-yl)-2H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

    Attachment of the Naphthalene Moiety: The naphthalene group is introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Incorporation of the Furan Ring: The furan ring is attached via a nucleophilic substitution reaction, where a furan derivative reacts with a suitable leaving group on the pyrazole core.

    Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to a carboxamide through an amidation reaction using an amine derivative.

Industrial Production Methods

Industrial production of N-(furan-2-ylmethyl)-5-(naphthalen-1-yl)-2H-pyrazole-3-carboxamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(furan-2-ylmethyl)-5-(naphthalen-1-yl)-2H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the furan, naphthalene, or pyrazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

N-(furan-2-ylmethyl)-5-(naphthalen-1-yl)-2H-pyrazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Wirkmechanismus

The mechanism of action of N-(furan-2-ylmethyl)-5-(naphthalen-1-yl)-2H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(furan-2-ylmethyl)-N’-naphthalen-1-yloxamide
  • 9-(naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene
  • 1-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)dibenzo[b,d]furan

Uniqueness

N-(furan-2-ylmethyl)-5-(naphthalen-1-yl)-2H-pyrazole-3-carboxamide stands out due to its unique combination of a furan ring, naphthalene moiety, and pyrazole core, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C19H15N3O2

Molekulargewicht

317.3 g/mol

IUPAC-Name

N-(furan-2-ylmethyl)-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H15N3O2/c23-19(20-12-14-7-4-10-24-14)18-11-17(21-22-18)16-9-3-6-13-5-1-2-8-15(13)16/h1-11H,12H2,(H,20,23)(H,21,22)

InChI-Schlüssel

XKNIAOXAEFPWOZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NCC4=CC=CO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.